6-Bromo-4-methyl-1-phenylanthrapyridone CAS 67499-52-9 properties
6-Bromo-4-methyl-1-phenylanthrapyridone CAS 67499-52-9 properties
An In-Depth Technical Guide to 6-Bromo-4-methyl-1-phenylanthrapyridone (CAS 67499-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-methyl-1-phenylanthrapyridone is a complex heterocyclic molecule belonging to the anthrapyridone class of compounds. Anthrapyridones, structurally related to anthraquinones, are of significant interest in medicinal chemistry due to their potential as cytotoxic agents and DNA intercalators. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, predicted spectral characteristics, and potential applications of this compound, designed to support researchers in its synthesis, characterization, and evaluation for drug development purposes.
Introduction: The Anthrapyridone Scaffold
The anthrapyridone core is a polycyclic aromatic system that has garnered attention in the field of oncology and antimicrobial research.[1][2][3][4] These compounds are known to exert their biological effects through various mechanisms, including the inhibition of topoisomerase enzymes, intercalation into DNA, and the generation of reactive oxygen species.[5] The introduction of various substituents onto the anthrapyridone scaffold allows for the fine-tuning of their physicochemical properties, such as lipophilicity, which can significantly impact their cellular uptake and ability to overcome multidrug resistance in cancer cells.[1][2] The subject of this guide, 6-Bromo-4-methyl-1-phenylanthrapyridone, features a bromine atom, a methyl group, and a phenyl group, which are expected to modulate its biological activity and pharmacokinetic profile.
Physicochemical Properties
While detailed experimental data for this specific compound is limited, its fundamental properties have been reported by various chemical suppliers.
| Property | Value | Source |
| CAS Number | 67499-52-9 | [6][7] |
| Molecular Formula | C₂₃H₁₄BrNO₂ | [6][7] |
| Molecular Weight | 416.27 g/mol | [6][7] |
| Assay Purity | ≥98% | [6] |
| λmax | 418 nm | [6] |
| Appearance | (Not reported, likely a colored solid) | |
| Melting Point | (Not reported) | |
| Boiling Point | (Not reported) | |
| Solubility | (Not reported, expected to be soluble in polar organic solvents like DMSO, DMF) |
Molecular Structure and Identification
The structure of 6-Bromo-4-methyl-1-phenylanthrapyridone is characterized by its fused ring system.
Caption: Chemical structure of 6-Bromo-4-methyl-1-phenylanthrapyridone.
Chemical Identifiers:
-
SMILES: Cc1cc(Br)c2C(=O)c3ccccc3C4=C(C(=O)Nc1c24)c5ccccc5[6]
-
InChI: 1S/C23H14BrNO2/c1-12-11-16(24)19-20-18(14-9-5-6-10-15(14)22(19)26)17(23(27)25-21(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,25,27)[6]
-
InChIKey: NGLCGJZEUKMFNH-UHFFFAOYSA-N[6]
Proposed Synthesis Pathway
Caption: Proposed general synthesis workflow.
Hypothetical Experimental Protocol:
-
Step 1: Condensation. React 3-bromo-5-methylaniline with a suitably substituted naphthalic anhydride in a high-boiling point solvent such as acetic acid or DMF. This reaction would form an N-arylimide intermediate.
-
Step 2: Introduction of the Phenyl Group. The phenyl group could potentially be introduced via a Suzuki or Stille coupling reaction on a precursor containing an appropriate leaving group, or it could be part of one of the starting materials.
-
Step 3: Cyclization. The crucial intramolecular cyclization to form the pyridone ring could be achieved under acidic conditions, possibly using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, to promote a Friedel-Crafts type acylation.
Causality: The choice of a brominated aniline derivative as a starting material directly incorporates the bromo and methyl functionalities into the final structure. The naphthalic anhydride provides the core bicyclic system onto which the pyridone ring is fused. The final cyclization is a key step in forming the rigid, planar anthrapyridone scaffold.
Predicted Spectral Data and Interpretation
Although experimental spectra are not available, we can predict the key features based on the structure and data from related compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.0-8.5 ppm): A series of multiplets corresponding to the protons on the phenyl ring and the anthraquinone core. The exact chemical shifts and coupling patterns would depend on the electronic effects of the substituents.
-
Methyl Protons (δ 2.3-2.6 ppm): A singlet corresponding to the three protons of the methyl group.[5]
-
NH Proton (δ 10.0-12.0 ppm): A broad singlet for the amide proton, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (δ 160-185 ppm): Two signals corresponding to the two carbonyl carbons in the anthrapyridone system.
-
Aromatic Carbons (δ 110-150 ppm): A complex set of signals for the numerous sp² hybridized carbons of the aromatic rings.
-
Methyl Carbon (δ 20-25 ppm): A signal for the methyl carbon.
Infrared (IR) Spectroscopy
-
N-H Stretch (3200-3400 cm⁻¹): A peak corresponding to the stretching vibration of the N-H bond in the pyridone ring.
-
C=O Stretch (1650-1700 cm⁻¹): Strong absorption bands from the two carbonyl groups.
-
C=C Stretch (1500-1600 cm⁻¹): Bands associated with the aromatic ring systems.
-
C-Br Stretch (500-600 cm⁻¹): A peak in the fingerprint region indicating the presence of a C-Br bond.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at M⁺ and M⁺+2.[8]
Potential Applications in Drug Development
The core anthrapyridone structure is a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing potent biological activity.
Caption: Potential research applications.
-
Anticancer Agent: Given that related anthraquinones and anthrapyridones exhibit cytotoxic activity, this compound is a candidate for screening against various cancer cell lines.[9][10] The lipophilic nature imparted by the phenyl and bromo groups may enhance its ability to cross cell membranes and potentially overcome P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance.[1][2]
-
Antimicrobial Agent: The planar, aromatic structure is suitable for intercalation into microbial DNA, suggesting potential antibacterial or antifungal properties.[11]
-
Molecular Probe: The inherent fluorescence of the anthrapyridone core (λmax at 418 nm) could be exploited to study its cellular uptake and distribution using techniques like fluorescence microscopy.[6]
Safety and Handling
Based on available supplier data, 6-Bromo-4-methyl-1-phenylanthrapyridone is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Recommended Personal Protective Equipment (PPE):
-
N95 dust mask
-
Chemical safety goggles or face shield
-
Chemically resistant gloves
The compound should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Bromo-4-methyl-1-phenylanthrapyridone is a compound with significant potential for research in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. While detailed experimental data is sparse, this guide provides a solid foundation for researchers by outlining its known properties, proposing a viable synthetic strategy, predicting its spectral characteristics, and discussing its potential applications. Further investigation into this and related molecules is warranted to fully elucidate their therapeutic potential.
References
-
Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Tarasiuk, J., et al. (2002). Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells. British Journal of Pharmacology, 135(7), 1513-1523. [Link]
-
Tarasiuk, J., et al. (2002). Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells. PubMed, 11906965. [Link]
-
Duncan, M. A. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. PubMed, 20432612. [Link]
-
Reis, H., et al. (2024). The N‐Bromo‐Hammick Intermediate. Angewandte Chemie International Edition, 63(39), e202403434. [Link]
-
Abu el Heiga, L. A., et al. (1990). Antimalarial activity of substituted anthraquinones. Biochemical Pharmacology, 39(10), 1620-1623. [Link]
-
NIST. (n.d.). 2,5-Pyrrolidinedione, 1-bromo-. NIST WebBook. [Link]
-
Denev, P., et al. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. IMR Press. [Link]
-
Patil, S., et al. (2021). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate. [Link]
-
Zaikin, V. G., & Mikaya, A. I. (1990). Stereochemical effects in mass spectrometry: preferential formation of bromonium ions from trans-substituted 1,1′,2,2′-polyalkyl-2,2′-dibromodiethyl ethers. Organic Mass Spectrometry, 25(3), 159-161. [Link]
-
Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705-748. [Link]
-
Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. ResearchGate. [Link]
-
Academia.edu. (n.d.). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. [Link]
-
Lin, Y., et al. (2007). 1H and13C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403). CityUHK Scholars. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
MDPI. (2022). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. [Link]
-
MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]
-
Fairbairn, J. W., & Muhtadi, F. J. (1992). NMR study of some anthraquinones from rhubarb. Magnetic Resonance in Chemistry, 30(4), 354-356. [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR spectral data of anthraquinone part of.... [Link]
Sources
- 1. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthrapyridones, a novel group of antitumour non-cross resistant anthraquinone analogues. Synthesis and molecular basis of the cytotoxic activity towards K562/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of substituted anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations [mdpi.com]
- 6. 6-溴-4-甲基-1-苯基蒽并吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

